N,N'-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide)
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Overview
Description
N,N’-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide) is a complex organic compound characterized by its unique diazocine scaffold. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound includes a dibenzo diazocine core with adamantanecarboxamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide) typically involves the following steps:
Formation of the Diazocine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo diazocine core.
Introduction of Adamantanecarboxamide Groups: The adamantanecarboxamide groups are introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the diazocine core or adamantanecarboxamide groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the diazocine core, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide) involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: This compound shares the diazocine core but differs in the presence of chlorine atoms instead of adamantanecarboxamide groups.
N,N’-(6,12-Diphenyldibenzo[b,f][1,5]diazocine-2,8-diyl)bis(4-chlorobenzamide): Similar core structure with chlorobenzamide groups.
Uniqueness
N,N’-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide) is unique due to the presence of adamantanecarboxamide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and potential for various applications compared to its analogs .
Properties
Molecular Formula |
C48H48N4O2 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
N-[2-(adamantane-1-carbonylamino)-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C48H48N4O2/c53-45(47-23-29-15-30(24-47)17-31(16-29)25-47)49-37-11-13-41-39(21-37)43(35-7-3-1-4-8-35)51-42-14-12-38(22-40(42)44(52-41)36-9-5-2-6-10-36)50-46(54)48-26-32-18-33(27-48)20-34(19-32)28-48/h1-14,21-22,29-34H,15-20,23-28H2,(H,49,53)(H,50,54) |
InChI Key |
DCQBAFZRSGPVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(C6=C(C=CC(=C6)NC(=O)C78CC9CC(C7)CC(C9)C8)N=C5C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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